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L-GLUTAMIC ACID (2-13C)

Cat. No.: B1580173
M. Wt: 148.13
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Tracing in Elucidating Metabolic Pathways

Stable isotope tracing is a powerful methodology used to investigate the intricate network of biochemical reactions that constitute cellular metabolism. mdpi.com By introducing molecules labeled with stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), into a biological system, researchers can track the transformation of these labeled atoms through various metabolic pathways. mdpi.comtse-systems.com This technique provides unparalleled insights into the dynamic nature of metabolic fluxes, which are the rates of turnover of metabolites in a pathway. nih.goveurisotop.com Unlike traditional metabolomics, which provides a static snapshot of metabolite concentrations, stable isotope tracing allows for the mapping of active metabolic routes and the quantification of their relative contributions to cellular processes. eurisotop.com This is crucial for understanding how metabolic networks are rewired in different physiological and pathological states, such as in cancer, diabetes, and obesity. mdpi.comnih.gov The ability to trace the fate of specific atoms from a substrate to a final product offers a detailed understanding of nutrient utilization, energy production, and biosynthesis. mdpi.com

Fundamental Principles of ¹³C-Labeled Compounds in Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a key technique that utilizes stable isotope tracing to quantify the rates (fluxes) of all intracellular reactions in the central metabolism. cortecnet.com The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as glucose or glutamine, into a cell culture or organism. numberanalytics.comresearchgate.net As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. numberanalytics.com The distribution of these ¹³C atoms within the metabolite pool, known as the mass isotopomer distribution (MID), is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comnih.gov

This labeling pattern is directly related to the metabolic fluxes through the network. nih.gov By using a stoichiometric model of the metabolic network and sophisticated computational algorithms, the measured MIDs can be used to calculate the intracellular fluxes. numberanalytics.comsci-hub.se The choice of the ¹³C-labeled tracer is critical, as different tracers provide better resolution for different parts of the metabolic network. For instance, ¹³C-glucose tracers are often used to study upper metabolism, like glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while ¹³C-glutamine tracers are more effective for analyzing lower metabolism, including the tricarboxylic acid (TCA) cycle. cortecnet.com

Rationale for the Utilization of L-Glutamic Acid (2-¹³C) in Biochemical Systems

L-Glutamic acid, and its corresponding anion glutamate (B1630785), is a central metabolite that connects several key metabolic pathways. It is an α-amino acid involved in protein synthesis and serves as the most abundant excitatory neurotransmitter in the vertebrate nervous system. wikipedia.org Glutamate is also a key player in nitrogen metabolism and is closely linked to the TCA cycle through the reaction catalyzed by glutamate dehydrogenase, which converts glutamate to α-ketoglutarate, a TCA cycle intermediate. wikipedia.org

The specific use of L-Glutamic Acid labeled at the second carbon position, L-Glutamic Acid (2-¹³C), provides distinct advantages for tracing metabolic pathways. When L-Glutamic Acid (2-¹³C) enters the TCA cycle via conversion to α-ketoglutarate, the ¹³C label is located at a specific position. The subsequent turns of the TCA cycle will redistribute this label to other carbons in the cycle intermediates and related metabolites. nih.gov By analyzing the positional isotopomers of metabolites like aspartate and other TCA cycle intermediates, researchers can gain detailed information about the activity of the cycle, anaplerotic fluxes (reactions that replenish TCA cycle intermediates), and the relative contributions of different substrates to the cycle. nih.govphysiology.org Glutamate isotopomers are particularly informative because they reflect the labeling of both acetyl-CoA and oxaloacetate, the two molecules that condense to form citrate. nih.gov The high intracellular concentration of glutamate also makes it a convenient and abundant metabolite for analysis by NMR and MS. nih.govnih.gov

Chemical and Physical Properties

L-Glutamic Acid (2-¹³C) shares the same fundamental chemical structure as its unlabeled counterpart, with the key difference being the substitution of a carbon-12 atom with a carbon-13 isotope at the second carbon position. This isotopic substitution results in a slightly higher molecular weight.

PropertyValue
Synonyms (2S)-2-Aminopentanedioic acid (2-¹³C)
Molecular Formula HOOC(CH₂)₂*CH(NH₂)COOH
Molecular Weight 148.13 g/mol isotope.com
CAS Number (Labeled) 133883-00-8 isotope.com
CAS Number (Unlabeled) 56-86-0 isotope.com
Appearance White to off-white solid
Purity Typically ≥98% isotope.com

Synthesis and Production

The synthesis of L-Glutamic Acid (2-¹³C) is a specialized process that involves introducing the ¹³C isotope at the specific C-2 position of the glutamic acid molecule. While specific proprietary methods may vary between manufacturers, the general approach often involves enzymatic or chemical synthesis routes starting from a ¹³C-labeled precursor. The high isotopic enrichment (typically >99%) and chemical purity are critical for its use in metabolic research to ensure accurate and reliable tracing results. isotope.comckisotopes.com Quality control is rigorous, with each batch being tested to meet high specifications for both chemical purity and isotopic enrichment, and is typically accompanied by a Certificate of Analysis. ckisotopes.com

Applications in Research

The primary application of L-Glutamic Acid (2-¹³C) is as a tracer in metabolic research, particularly in studies focused on the TCA cycle and related pathways.

Elucidating the Tricarboxylic Acid (TCA) Cycle

The TCA cycle is a central hub of cellular metabolism, and understanding its regulation is crucial. L-Glutamic Acid (2-¹³C) is a powerful tool for this purpose. Once introduced into a system, it is readily converted to α-ketoglutarate, which then enters the TCA cycle. The position of the ¹³C label allows for detailed analysis of the cycle's activity. For example, the distribution of the ¹³C label in other TCA cycle intermediates and in glutamate itself can reveal the relative rates of different reactions within the cycle. nih.govphysiology.org This has been instrumental in studying metabolic reprogramming in cancer cells, where alterations in the TCA cycle are a common feature. mdpi.combohrium.com

Investigating Anaplerotic and Cataplerotic Fluxes

Anaplerosis refers to the replenishment of TCA cycle intermediates that are removed for biosynthetic purposes (cataplerosis). L-Glutamic Acid (2-¹³C) helps in quantifying these fluxes. The pattern of ¹³C labeling in TCA cycle intermediates can distinguish between carbons that have cycled through the pathway and those that have been newly introduced. nih.gov This information is vital for understanding how cells maintain the integrity of the TCA cycle under different metabolic demands.

Studies in Neurotransmission

Given that glutamate is a major neurotransmitter, L-Glutamic Acid (2-¹³C) has applications in neuroscience. It can be used to trace the metabolic fate of glutamate in the brain, providing insights into the glutamate-glutamine cycle between neurons and glial cells. This is important for understanding brain energy metabolism and the pathophysiology of neurological disorders.

Analytical Methodologies

The detection and quantification of ¹³C-labeled metabolites derived from L-Glutamic Acid (2-¹³C) are primarily achieved through two powerful analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that can distinguish between different isotopomers based on the chemical environment of the ¹³C nucleus. numberanalytics.comnih.gov ¹³C NMR can provide detailed information about the specific position of the ¹³C label within a molecule, which is crucial for detailed flux analysis. nih.govcore.ac.uk The analysis of ¹³C-¹³C spin-spin coupling patterns in glutamate spectra can provide a wealth of information about the metabolic pathways intersecting with the TCA cycle. nih.gov While less sensitive than mass spectrometry, NMR provides invaluable positional information. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio. nih.govresearchgate.net When coupled with chromatography techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it can measure the mass isotopomer distribution of various metabolites. nih.govnih.gov While traditional MS does not typically provide positional information, tandem mass spectrometry (MS/MS) methods can be developed to fragment molecules and deduce the location of the ¹³C label, offering enhanced specificity. nih.gov MS is often preferred for its high sensitivity, requiring smaller sample sizes compared to NMR. nih.govresearchgate.net

Research Findings from L-Glutamic Acid (2-¹³C) Studies

Research AreaKey FindingsAnalytical Technique(s)
Cancer Metabolism Demonstrated regional metabolic heterogeneity within human tumors and the impact of fumarate (B1241708) hydratase deficiency in renal cancers. nih.govMass Spectrometry nih.gov
Pancreatic Beta-Cell Function Revealed a connection between pyruvate (B1213749) cycling and glucose-stimulated insulin (B600854) secretion. nih.gov¹³C NMR Spectroscopy nih.gov
Bacterial Metabolism Investigated the metabolic routes to γ-poly(glutamic acid) production in Bacillus licheniformis. cdnsciencepub.com¹³C NMR Spectroscopy cdnsciencepub.com
TCA Cycle Dynamics Enabled the calculation of relative flow rates associated with the TCA cycle in vivo. physiology.orgNMR and GC-MS physiology.org

Properties

Molecular Weight

148.13

Purity

98%

Origin of Product

United States

Methodological Frameworks for ¹³c Enrichment and Detection

Preparation and Labeling Strategies

The synthesis of L-glutamic acid (2-¹³C) is primarily achieved through biosynthetic methods, which leverage the metabolic machinery of microorganisms to incorporate ¹³C from a labeled precursor into the target molecule.

Biosynthetic Pathways for ¹³C-Enrichment of L-Glutamic Acid (2-¹³C)

The biosynthesis of L-glutamic acid in various microorganisms, such as Brevibacterium flavum and Microbacterium ammoniaphilum, is a well-established process for producing isotopically enriched products. nih.govresearchgate.net These bacteria are utilized for their natural ability to produce large quantities of L-glutamic acid. The core metabolic route involves central carbon metabolism.

The typical pathway begins with the catabolism of a carbon source, like glucose, via glycolysis to produce pyruvate (B1213749). Pyruvate then enters the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle. Within the TCA cycle, a series of enzymatic reactions leads to the formation of α-ketoglutarate. This α-keto acid is the direct precursor to L-glutamic acid. The final step is the amination of α-ketoglutarate, catalyzed by enzymes like glutamate (B1630785) dehydrogenase or other transaminases, to yield L-glutamic acid. researchgate.net

By providing a ¹³C-labeled substrate as the primary carbon source, the ¹³C isotope is incorporated into the metabolic intermediates, including α-ketoglutarate, and ultimately into the L-glutamic acid product. The specific position of the label in the final glutamate molecule is determined by the choice of the initial labeled precursor and the active metabolic pathways within the microorganism. nih.gov For instance, in some bacteria, a blockage in the TCA cycle at the α-ketoglutarate dehydrogenase step is key to the accumulation and excretion of glutamate. researchgate.netnih.gov

Precursor Selection for Targeted ¹³C-Labeling (e.g., [2-¹³C]Acetate, [1,2-¹³C]Glucose)

The selection of the ¹³C-labeled precursor is a critical strategic decision that dictates the final labeling pattern of the L-glutamic acid. The goal is to choose a precursor that, through known metabolic pathways, results in the desired positional enrichment at the C2 position of glutamate.

Acetate (B1210297) as a Precursor: Using labeled acetate is a common and effective strategy. For example, [1-¹³C]acetate or [2-¹³C]acetate can be used as the sole carbon source by microorganisms like Brevibacterium flavum. nih.gov When [2-¹³C]acetate enters the TCA cycle (via acetyl-CoA), the label is transferred to specific positions in the cycle's intermediates. This method can produce selectively labeled and highly enriched L-glutamate, often more efficiently and with less isotopic dilution than with glucose precursors. nih.gov

The table below illustrates how the choice of precursor influences the resulting labeled glutamate isotopomer.

PrecursorPrimary Metabolic Pathway(s)Expected Major L-Glutamic Acid Isotopomer(s)
[1-¹³C]GlucoseGlycolysis, TCA Cycle[2,4-¹³C₂]Glutamate
[2-¹³C]AcetateTCA CyclePositionally specific labeled Glutamate
[1,2-¹³C]GlucoseGlycolysis, TCA CycleComplex labeling patterns with multiple ¹³C atoms

This table provides a simplified representation; actual labeling patterns can be influenced by metabolic pathway fluxes.

Considerations for Isotopic Purity and Positional Specificity

Achieving high isotopic purity and precise positional specificity is paramount for the utility of L-glutamic acid (2-¹³C) in metabolic studies.

Isotopic Purity: This refers to the percentage of the labeled compound that contains the ¹³C isotope at any position. High purity is essential for generating a strong enough signal for detection by analytical methods like NMR or mass spectrometry. The choice of microorganism and growth conditions, including the concentration of the labeled precursor, can be optimized to maximize incorporation and yield.

Positional Specificity: This is the measure of how exclusively the ¹³C label is located at the desired C2 position. It is now widely recognized that the fundamental level of stable isotopic information is found at specific positions within molecules. nih.gov Metabolic "scrambling" can occur where the label is distributed to other carbon positions due to the activity of alternative or reversible metabolic pathways. Understanding the metabolism of the production organism is crucial to minimize such scrambling and ensure the final product is predominantly L-glutamic acid (2-¹³C). nih.gov The analytical techniques used to verify the final product must be capable of distinguishing between different positional isomers.

Analytical Techniques for Isotopic Enrichment and Isotopomer Analysis

Once the ¹³C-labeled L-glutamic acid has been biosynthesized, robust analytical methods are required to confirm its isotopic enrichment and determine the precise location of the ¹³C atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-MFA

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for analyzing isotopically labeled molecules. It is particularly well-suited for determining the positional enrichment and for analyzing the distribution of isotopomers, which is essential for ¹³C-Metabolic Flux Analysis (¹³C-MFA).

¹³C-NMR spectroscopy directly detects the ¹³C nuclei within a molecule. The resulting spectrum provides two key pieces of information: the chemical shift and the signal multiplicity (splitting pattern).

Positional Enrichment via Chemical Shift: Each carbon atom in the L-glutamic acid molecule resides in a unique chemical environment, causing it to resonate at a distinct frequency or "chemical shift" in the ¹³C-NMR spectrum. By comparing the spectrum of the labeled sample to that of an unlabeled standard, the position of the ¹³C enrichment can be unambiguously identified. An enhanced signal at the chemical shift corresponding to the C2 carbon confirms the successful synthesis of L-glutamic acid (2-¹³C).

The following table lists the typical ¹³C-NMR chemical shifts for L-glutamic acid.

Carbon AtomChemical Shift (ppm)
C1 (γ-carboxyl)~181
C2 (α-carbon)~55
C3 (β-carbon)~28
C4 (γ-carbon)~31
C5 (δ-carboxyl)~175

Values are approximate and can vary based on solvent and pH.

Multiplet Analysis for Pathway Determination: When two adjacent carbon atoms are both ¹³C isotopes, a phenomenon known as scalar coupling (or J-coupling) occurs, which splits the NMR signal into a "multiplet" (e.g., a doublet). The analysis of these ¹³C-¹³C scalar multiplet intensities provides rich information about the metabolic pathways that were active during the biosynthesis of the molecule. researchgate.netnih.gov Different metabolic routes result in different patterns of adjacent labeling. Therefore, by quantifying the intensities of these multiplets, researchers can deduce the relative fluxes through competing metabolic pathways. researchgate.netnih.gov This makes ¹³C-NMR an indispensable tool for detailed metabolic flux analysis.

Time-Resolved NMR for Kinetic Analysis of Label Incorporation

Time-resolved Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for analyzing the kinetics of ¹³C label incorporation from substrates like L-glutamic acid (2-¹³C) into a network of downstream metabolites. This method allows for the dynamic tracking of metabolic fluxes and the determination of reaction rates in living cells and tissues. By acquiring ¹³C NMR spectra at regular, short intervals, researchers can monitor the rate at which the ¹³C label from a precursor is incorporated into various carbon positions of other metabolites, providing a direct readout of intracellular metabolic activity.

The combination of dynamic ¹³C MRS data with compartmental models of metabolism allows for the in vivo measurement of metabolic fluxes, providing a quantitative and distinct determination of cellular-specific activities. For instance, the time course of ¹³C label incorporation from infused substrates into brain metabolites like glutamate, glutamine, and aspartate can be analyzed to quantify metabolic rates through specific pathways. Stack plots of ¹³C spectra acquired with a temporal resolution of just a few minutes can show the label incorporation into glutamate C4, C3, and C2, among other metabolites.

Mass Spectrometry (MS) in ¹³C-MFA

Mass Spectrometry (MS) is a cornerstone analytical technique in ¹³C-Metabolic Flux Analysis (¹³C-MFA), valued for its high sensitivity and ability to measure the distribution of mass isotopomers in a wide range of metabolites. When cells are cultured with a ¹³C-labeled substrate such as L-glutamic acid (2-¹³C), the labeled carbon atom is incorporated into various metabolites through interconnected biochemical pathways. MS-based methods quantify the resulting mass shifts in these metabolites, providing a detailed picture of the labeling patterns. This information is then used to constrain computational models and estimate intracellular metabolic fluxes.

The primary data obtained from MS in ¹³C-MFA is the Mass Isotopomer Distribution (MID), which details the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition) of a given metabolite. For example, for a five-carbon metabolite like glutamate, MS can distinguish between the M+0 (unlabeled), M+1, M+2, M+3, M+4, and M+5 isotopologues. This distribution is highly sensitive to the relative activities of different metabolic pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for determining the MID of proteinogenic amino acids and other central carbon metabolites. dss.go.th Its high chromatographic resolution and reproducible fragmentation patterns make it ideal for separating and quantifying isotopologues of compounds like glutamate. dss.go.th Following cell culture with a ¹³C tracer, biomass is harvested, and proteins are hydrolyzed to release individual amino acids. These amino acids are then chemically modified through derivatization to increase their volatility for GC analysis. nih.govsigmaaldrich.com

A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA), which creates stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comrwth-aachen.de During GC-MS analysis, these derivatives are separated and then ionized, typically by electron impact (EI), which causes predictable fragmentation. By analyzing the mass spectra of specific fragments, the distribution of ¹³C labels can be determined. For instance, analysis of TBDMS-derivatized glutamate can yield fragments containing the entire amino acid carbon backbone or specific portions of it, each providing a distinct MID that reflects the metabolic pathways through which the ¹³C label has passed. jove.com This rich isotopomer data serves as a critical input for computational flux models. dss.go.th

Table 1: Common Fragments of TBDMS-Derivatized Glutamate for GC-MS Analysis This table illustrates key ion fragments used in GC-MS to determine the mass isotopomer distribution of glutamate. The notation [M-X]⁺ refers to the fragment remaining after the loss of a specific group (e.g., a tert-butyl group with a mass of 57 Da).

Fragment Ionm/z of Unlabeled Fragment (M+0)DescriptionInformation Provided
[M-57]⁺404Fragment resulting from the loss of a tert-butyl group. Contains the entire carbon skeleton of glutamate.Overall ¹³C enrichment and distribution across all five carbons.
[M-85]⁺376Fragment resulting from the loss of a carboxyl group as COOTBDMS.Labeling information on a four-carbon fragment.
[M-159]⁺302Fragment lacking the α-carboxyl group.Labeling information on the C2-C5 carbon fragment.
f302302A specific fragment often used for glutamate analysis.Provides robust mass isotopomer distribution data.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool in ¹³C-MFA, offering distinct advantages for analyzing a broad spectrum of metabolites, including those that are non-volatile or thermally unstable, such as sugar phosphates, nucleotides, and cofactors. mdpi.com When using L-glutamic acid (2-¹³C) or, more commonly, uniformly labeled glutamine ([U-¹³C₅]) as a tracer, LC-MS can profile the incorporation of ¹³C into TCA cycle intermediates like α-ketoglutarate, malate, succinate, and citrate, as well as related amino acids like aspartate. researchgate.net

LC-MS does not typically require derivatization, which simplifies sample preparation. mdpi.com Various LC methods, such as hydrophilic interaction liquid chromatography (HILIC) and reversed-phase chromatography, can be coupled with high-resolution mass spectrometers (e.g., Orbitrap) to achieve sensitive and accurate measurements of metabolite isotopologue distributions. nih.govnih.gov This allows for comprehensive tracing of labeled carbons through central metabolic networks. For example, studies using [U-¹³C₅] glutamine have shown its significant contribution to the TCA cycle, with LC-MS detecting M+4 labeled citrate and malate, providing clear evidence of glutamine anaplerosis. researchgate.netnih.gov

Sample Preparation and Derivatization Procedures for Isotope Tracing Studies

Rigorous and reproducible sample preparation is critical for accurate ¹³C isotope tracing studies. The goal is to extract metabolites of interest while preserving their isotopic labeling patterns and preparing them for analysis by either GC-MS or LC-MS.

For GC-MS analysis of proteinogenic amino acids, the typical workflow begins with the hydrolysis of cellular protein. ucdavis.edu This is often achieved by incubating cell pellets in strong acid, such as 6 M hydrochloric acid (HCl), at high temperatures (e.g., 100-150°C) for several hours to break peptide bonds and liberate individual amino acids. nih.govucdavis.edu Following hydrolysis, the acid is removed, often by drying under a stream of nitrogen gas. ucdavis.edu

Because amino acids are polar and non-volatile, they must be derivatized prior to GC-MS analysis. sigmaaldrich.com This two-step process modifies their functional groups to increase volatility and thermal stability. mdpi.com

Esterification : The carboxyl groups are typically esterified, for example, by heating with acidified methanol to form methyl esters. ucdavis.edu

Silylation/Acylation : The amino and hydroxyl groups are then derivatized. A very common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replaces active hydrogens with a TBDMS group. sigmaaldrich.comrwth-aachen.de An alternative is acylation, using reagents like acetic anhydride to form N-acetyl derivatives. ucdavis.edu

For LC-MS analysis, sample preparation is often simpler as derivatization is not usually required. It typically involves rapid quenching of metabolic activity (e.g., using cold methanol) followed by extraction of metabolites using a solvent system, such as a mixture of chloroform, methanol, and water, to separate the polar metabolites into the aqueous phase. vanderbilt.edunih.gov

Comparative Advantages and Limitations of NMR vs. MS in ¹³C-MFA

Both NMR and Mass Spectrometry are indispensable tools for ¹³C-MFA, each offering a unique set of advantages and limitations. The choice between them, or their complementary use, depends on the specific goals of the study.

NMR Spectroscopy is highly valued for its ability to provide detailed positional information on ¹³C labeling. nih.gov Through analysis of ¹³C-¹³C scalar couplings (J-couplings), NMR can distinguish between different positional isotopomers (e.g., [1,2-¹³C₂]glutamate vs. [1,3-¹³C₂]glutamate), which provides unparalleled resolution for dissecting complex and cyclical pathways like the TCA cycle. nih.gov It is also non-destructive and requires minimal sample preparation, allowing for in vivo measurements in some cases. uba.ar However, the primary limitation of NMR is its relatively low sensitivity, which necessitates larger sample sizes and longer acquisition times. utsw.eduelsevierpure.comuba.ar

Mass Spectrometry , in contrast, offers vastly superior sensitivity, often at the picomole to femtomole level, requiring significantly less biological material. nih.govuba.ar This makes it ideal for studies with limited sample amounts. MS-based methods, particularly GC-MS and LC-MS, can also detect a wider range of metabolites in a single run. uba.ar The main drawback of conventional MS is that it measures mass isotopologue distributions without providing positional information. utsw.eduelsevierpure.com While tandem MS (MS/MS) can overcome this to some extent by providing fragmentation data, the comprehensive positional detail provided by NMR is often more direct. nih.gov Furthermore, MS sample preparation, especially for GC-MS, can be more complex and time-consuming due to the need for derivatization. uba.ar

Table 2: Comparison of NMR and MS for ¹³C-Metabolic Flux Analysis This table summarizes the key characteristics, strengths, and weaknesses of NMR and Mass Spectrometry as analytical platforms for ¹³C-MFA.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sensitivity LowHigh utsw.eduelsevierpure.comuba.ar
Information Positional isotopomers (via J-coupling) nih.govMass isotopomers (MID); Positional via MS/MS nih.gov
Flux Resolution Very high, especially for cyclic pathwaysHigh; enhanced significantly with MS/MS nih.gov
Reproducibility Very high ebi.ac.ukAverage to high ebi.ac.uk
Sample Preparation Minimal, non-destructive uba.arMore complex, often requires derivatization (GC-MS) and extraction uba.ar
In Vivo Capability Yes (Magnetic Resonance Spectroscopy) uba.arNo
Metabolite Coverage Typically 30-100 metabolites ebi.ac.ukCan exceed 300-1000 metabolites ebi.ac.uk
Instrument Cost Higher uba.arLower uba.ar

Applications of L Glutamic Acid 2 ¹³c in Metabolic Flux Analysis

Elucidation of Central Carbon Metabolism Fluxes

The isotopic labeling of L-glutamate is a cornerstone for quantifying fluxes within the central metabolic network of a cell. ¹³C-MFA techniques use ¹³C-labeled compounds, such as glucose or glutamine, to track the flow of carbon through metabolic pathways. creative-proteomics.com The resulting distribution of ¹³C labels in metabolites like glutamate (B1630785) allows for the reconstruction of intracellular metabolic fluxes. creative-proteomics.com

Tricarboxylic Acid (TCA) Cycle Activity and Turnover Rates

The TCA cycle is a central hub for energy production and biosynthesis. wikipedia.org The labeling pattern of glutamate, which is in equilibrium with the TCA cycle intermediate α-ketoglutarate, directly reflects the cycle's activity. When a substrate like [2-¹³C]glucose is introduced, the ¹³C label enters the TCA cycle via acetyl-CoA. Subsequent turns of the cycle transfer this label to different positions on the cycle's intermediates and, consequently, to the carbon backbone of glutamate.

Analysis of the ¹³C enrichment in the C2 and C3 positions of glutamate and glutamine, for example, can be used to determine TCA cycle flux. nih.gov By fitting the time-course data of ¹³C incorporation into glutamate to two-compartment metabolic models, researchers can estimate key metabolic rates. researchgate.net

Metabolic Flux ParameterDescriptionEstimated Rate (μmol/g/min)Source
VTCA(n)Tricarboxylic acid cycle flux in neurons0.56 ± 0.03 researchgate.net
VgTricarboxylic acid cycle flux in astrocytes0.16 ± 0.03 researchgate.net

Anaplerosis is the process of replenishing TCA cycle intermediates that have been extracted for biosynthesis, while cataplerosis is the removal of these intermediates. wikipedia.org Maintaining a balance between these two processes is crucial for cellular homeostasis. wikipedia.org The labeling of glutamate provides a window into these fluxes.

Glutamine, for instance, can serve as a major anaplerotic substrate, entering the TCA cycle after its conversion to glutamate and subsequently to α-ketoglutarate. nih.govnih.gov This process, known as glutaminolysis, is a key anaplerotic route in many cell types. nih.gov The rate of anaplerosis can be quantified by measuring the incorporation of ¹³C from labeled precursors into the glutamate pool. Studies using ¹³C-labeled substrates have shown that in certain conditions, the loss of a cataplerotic enzyme can decrease anaplerosis from all sources, including glutamate. nih.gov

The activities of specific TCA cycle enzymes can be determined by analyzing glutamate isotopomers. Pyruvate (B1213749) carboxylase (PC) is a key anaplerotic enzyme that catalyzes the carboxylation of pyruvate to form oxaloacetate. nih.govnih.gov When cells are given [2-¹³C]glucose, the activity of PC leads to the labeling of glutamate at the C2 and C3 positions. nih.gov The ratio of different glutamate isotopomers can thus reflect the ratio of anaplerotic flux via PC to the flux through pyruvate dehydrogenase (PDH). researchgate.net

Isotopomer analysis of liver glutamate has demonstrated that anaplerosis via pyruvate carboxylase can be significantly greater than flux through PDH, particularly in fasted states. pnas.org For example, studies in rats using [2,3-¹³C]pyruvate showed that the ratio of anaplerosis (via PC) to PDH activity was dramatically higher in fasted rats compared to fed rats, as reflected in the relative abundance of [2,3-¹³C]glutamate versus [4,5-¹³C]glutamate. researchgate.net

ConditionGlutamate IsotopomerPathway ReflectedFractional AbundanceAnaplerosis/PDH RatioSource
Fed Rats[4,5-¹³C]glutamatePyruvate Dehydrogenase (PDH)2.25%0.76 researchgate.net
[2,3-¹³C]glutamatePyruvate Carboxylase (PC)1.70%
Fasted Rats[4,5-¹³C]glutamatePyruvate Dehydrogenase (PDH)0.09%45.89 researchgate.net
[2,3-¹³C]glutamatePyruvate Carboxylase (PC)4.13%

Isocitrate dehydrogenase facilitates a key cataplerotic reaction, and its flux can also be assessed. The forward flux through the TCA cycle from oxaloacetate can generate ¹³CO₂ at the isocitrate dehydrogenase step, which can be measured to understand cataplerotic activity. pnas.org

Interplay with Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway

The TCA cycle is metabolically linked to both glycolysis and the Pentose Phosphate Pathway (PPP). The PPP is an alternative route for glucose metabolism that generates precursors for nucleotide synthesis and NADPH for reductive biosynthesis. nih.gov Tracers such as [2,3-¹³C₂]glucose can be used to assess the relative activities of glycolysis and the PPP. nih.gov Metabolism of this tracer through glycolysis produces [1,2-¹³C₂]pyruvate, while its metabolism through the PPP yields [2,3-¹³C₂]pyruvate. researchgate.net These differently labeled pyruvate molecules then enter the TCA cycle and lead to distinct labeling patterns in glutamate. researchgate.net By analyzing the resulting glutamate isotopomers, it is possible to infer the relative fluxes through glycolysis and the PPP that contribute to the TCA cycle pool.

Investigation of Amino Acid Metabolism

The analysis of L-Glutamic Acid (2-¹³C) is fundamental to understanding the metabolism of amino acids, as glutamate holds a central position linking amino acid metabolism with central carbon metabolism.

Dynamics of the Glutamate-Glutamine Cycle

In the central nervous system, the glutamate-glutamine cycle describes the trafficking of glutamate released by neurons, its uptake by astrocytes, conversion to glutamine, and subsequent return to neurons to be reconverted to glutamate. frontiersin.orgwikipedia.org This cycle is crucial for maintaining the supply of the neurotransmitter glutamate. wikipedia.org

¹³C-MFA studies using labeled precursors like [2-¹³C]acetate, which is preferentially metabolized by astrocytes, allow for the quantification of this cycle. frontiersin.org The label from acetate (B1210297) enters the astroglial TCA cycle, leading to the production of [4-¹³C]glutamine. frontiersin.org This labeled glutamine is then transferred to neurons, where it is converted to [4-¹³C]glutamate. frontiersin.org The rate of this label transfer is a direct measure of the glutamate-glutamine cycle flux (Vcyc). Similarly, using [2-¹³C]glucose allows for the observation of rapid label transfer from glutamine to glutamate, providing further evidence and quantification of the cycle's dynamics. frontiersin.org These studies have consistently shown that the glutamate-glutamine cycle is a major metabolic pathway coupled to a significant portion of the brain's energy demand. semanticscholar.org

Transamination and Deamination Pathways Involving Glutamate

L-Glutamic acid, labeled with ¹³C at the 2-position, serves as a powerful tracer for elucidating the dynamics of nitrogen metabolism through transamination and deamination reactions. Glutamate occupies a central role in amino acid metabolism, acting as a primary collector and donor of amino groups. amu.edu.azdavuniversity.org The process of transamination involves the transfer of an α-amino group from an amino acid to an α-keto acid, a reaction catalyzed by aminotransferases (or transaminases). wikipedia.orgpharmaguideline.com In many of these reactions, α-ketoglutarate is the acceptor of the amino group, leading to the formation of glutamate. amu.edu.azwikipedia.org This positions glutamate as a key intermediate where nitrogen from various amino acids is concentrated. davuniversity.org

Once the ¹³C-labeled carbon skeleton of L-glutamic acid (2-¹³C) is introduced into a biological system, its metabolic fate can be tracked. The conversion of glutamate back to α-ketoglutarate can occur via two principal routes: transamination or oxidative deamination. nih.gov

Transamination: Glutamate can donate its amino group to various α-keto acids to synthesize new non-essential amino acids. davuniversity.orgwikipedia.org For example, aspartate aminotransferase (AST) catalyzes the reversible transfer of the amino group from glutamate to oxaloacetate, forming aspartate and α-ketoglutarate. amu.edu.az By tracking the ¹³C label, researchers can quantify the flux through these pathways.

Oxidative Deamination: Glutamate is unique among amino acids as it undergoes rapid oxidative deamination, a reaction catalyzed by glutamate dehydrogenase (GDH). davuniversity.org This reaction regenerates α-ketoglutarate and liberates free ammonia, which in the liver is primarily directed towards urea (B33335) synthesis. davuniversity.org The GDH-catalyzed reaction provides a crucial link between amino acid metabolism and the tricarboxylic acid (TCA) cycle by supplying α-ketoglutarate. davuniversity.org

Studies using labeled glutamate in astrocyte cultures have shown that both transamination and deamination are significant pathways for glutamate degradation. nih.gov Even when transamination is inhibited, the metabolism of the glutamate carbon skeleton through the TCA cycle continues, indicating the importance of glutamate dehydrogenase in this process. nih.gov

Contribution to Biosynthesis of Other Amino Acids (e.g., Aspartate, Proline, Alanine)

The carbon skeleton of L-glutamic acid is a fundamental precursor for the synthesis of several other non-essential amino acids. nih.govresearchgate.net Using L-Glutamic Acid (2-¹³C) allows researchers to trace the flow of carbon from glutamate into the metabolic pathways that produce these amino acids.

Aspartate: As mentioned, aspartate is readily synthesized from glutamate's carbon backbone via transamination. The enzyme aspartate aminotransferase (AST) transfers the amino group from glutamate to oxaloacetate, a TCA cycle intermediate. amu.edu.az The resulting products are α-ketoglutarate and aspartate. The ¹³C label from L-Glutamic Acid (2-¹³C) is thus incorporated into the newly synthesized aspartate, allowing for the measurement of this biosynthetic flux. researchgate.net

Proline: The biosynthesis of proline begins with L-glutamic acid. agriculturejournals.cz The pathway involves the phosphorylation of the γ-carboxyl group of glutamate, followed by reduction to glutamate-5-semialdehyde. agriculturejournals.cz This intermediate then spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate, which is subsequently reduced to yield proline. agriculturejournals.cz Tracing with L-Glutamic Acid (2-¹³C) reveals the direct incorporation of the glutamate carbon skeleton into the proline ring structure.

Alanine (B10760859): Alanine is primarily synthesized through the transamination of pyruvate, the end product of glycolysis. Alanine aminotransferase (ALT) catalyzes the transfer of an amino group from glutamate to pyruvate, forming alanine and α-ketoglutarate. amu.edu.az By supplying L-Glutamic Acid (2-¹³C), the subsequent appearance of the ¹³C label in alanine provides a quantitative measure of the rate of its de novo synthesis from glucose-derived pyruvate and glutamate-derived nitrogen.

PrecursorTarget Amino AcidKey EnzymeMetabolic Process
L-Glutamic AcidL-AspartateAspartate Aminotransferase (AST)Transamination
L-Glutamic AcidL-Prolineγ-Glutamyl Kinase, et al.Phosphorylation, Reduction, Cyclization
L-Glutamic AcidL-AlanineAlanine Aminotransferase (ALT)Transamination

Metabolic Reprogramming in Cellular and Organ Models

Metabolic reprogramming is a hallmark of various physiological and pathological states, including cellular differentiation, immune responses, and cancer. udel.edumdpi.com This process involves altering metabolic pathway activities to meet the specific bioenergetic and biosynthetic demands of the cell. udel.edumdpi.com L-Glutamic Acid (2-¹³C) is a critical tool in ¹³C metabolic flux analysis (¹³C-MFA), a gold-standard technique used to quantify intracellular metabolic fluxes and understand this reprogramming. udel.edunih.gov By tracing the fate of the ¹³C label, researchers can map the flow of carbon through central metabolic networks and identify shifts in pathway utilization under different conditions. semanticscholar.org

Analysis in In Vitro Cell Culture Systems (e.g., Cancer Cell Lines, Differentiated Cells)

In vitro cell culture systems are widely used to study metabolic reprogramming due to their controlled experimental environment. Stable isotope tracing with labeled nutrients like L-glutamic acid is a cornerstone of these investigations. nih.gov

Cancer Cell Lines: Many cancer cells exhibit a phenomenon known as "glutamine addiction," where they consume large amounts of glutamine and glutamate. researchgate.net L-Glutamic Acid (2-¹³C) tracing helps elucidate the pathways through which these cells utilize glutamate. In many cancer cell lines, the traced carbon from glutamate is funneled into the TCA cycle to support energy production and provide precursors for the synthesis of lipids, nucleotides, and other amino acids—a process called glutaminolysis. nih.govresearchgate.net Studies in various cancer cell lines have used ¹³C-MFA to quantify fluxes, revealing that the metabolic phenotypes are highly dependent on the specific cancer type and the genetic alterations involved. semanticscholar.org For example, some cancer cells utilize glutamate for reductive carboxylation to support lipogenesis under hypoxic conditions. researchgate.net

Differentiated Cells: Metabolic reprogramming is also a key feature of cellular differentiation. researchgate.net For instance, studies comparing proliferating pre-adipocytes to differentiated, lipid-accumulating adipocytes have used ¹³C-based techniques to characterize the metabolic shifts that occur. udel.eduresearchgate.net While proliferating cells may use glutamate primarily for biomass production, differentiated cells can exhibit distinct metabolic profiles, such as altered amino acid synthesis and secretion rates. researchgate.net Tracing experiments in differentiated 3T3-L1 adipocytes have revealed strikingly high rates of de novo synthesis for several nonessential amino acids, including glutamine, which was not observed in their proliferating counterparts. researchgate.net

Cell SystemModelKey Finding with ¹³C-Glutamate/Glutamine Tracing
Cancer CellsVarious Lines (e.g., HCT116, MCF7)High glutaminolytic flux to fuel the TCA cycle for energy and biosynthesis. nih.govnih.gov
Differentiated Adipocytes3T3-L1 cellsSignificant de novo synthesis of glutamine, serine, and glycine post-differentiation. researchgate.net
Immune CellsHL-60 neutrophil-like cellsAspartate and glutamate from the medium were identified as carbon sources for central carbon metabolism. nih.gov

Investigation in Ex Vivo Tissue Preparations (e.g., Organ Slices, Perfused Organs)

Ex vivo tissue preparations, such as precision-cut organ slices and perfused organs, offer a model system that bridges the gap between simplified in vitro cultures and complex in vivo studies. escholarship.orgdiva-portal.org These models largely preserve the tissue architecture and cellular heterogeneity, allowing for the investigation of metabolic functions in a more physiologically relevant context. escholarship.org

Global ¹³C tracing in intact human liver tissue slices has been used to qualitatively and quantitatively assess a wide range of metabolic pathways. escholarship.orgnih.gov By culturing tissue slices in a medium containing ¹³C-labeled glucose and amino acids, including glutamate, researchers can map metabolic activities. nih.gov Such studies have confirmed that canonical liver functions, like the urea cycle and bile acid synthesis, remain operational ex vivo. nih.gov Furthermore, these experiments have revealed unexpected metabolic activities and highlighted differences between human and rodent models, such as in branched-chain amino acid transamination. escholarship.org This approach allows for the measurement of simultaneous metabolic processes, for example, the concurrent uptake and release of glutamine, which reflects the distinct metabolic activities of different hepatocyte populations within the liver tissue. diva-portal.org

In Vivo Tracing in Animal Models for Tissue-Specific Metabolism (e.g., Brain, Liver, Muscle, Immune Cells)

In vivo tracing with L-Glutamic Acid (2-¹³C) or its precursors in animal models is the gold standard for studying tissue-specific metabolism in a fully physiological context. nih.gov These studies often involve the infusion of a ¹³C-labeled substrate, followed by the analysis of tissue and plasma samples to measure isotopic enrichment in various metabolites.

Brain: The brain exhibits a high metabolic rate and relies on a close metabolic partnership between neurons and glial cells (astrocytes). nih.gov In vivo ¹³C magnetic resonance spectroscopy (MRS) following infusion of ¹³C-labeled glucose allows for the dynamic measurement of ¹³C incorporation into glutamate and glutamine. nih.govnih.gov This technique has been used to quantify neuronal and glial TCA cycle fluxes, pyruvate carboxylase activity, and the rate of glutamate-glutamine neurotransmitter cycling. nih.gov Studies in hyperammonemic monkeys have used ¹³C-labeled glucose to show that the anaplerotic pathway contributing to glutamine formation in astroglia is augmented during this condition. nih.gov

Liver: The liver is a central hub for metabolism, responsible for processes like gluconeogenesis and nitrogen disposal. nih.govjackwestin.com In vivo studies using ¹³C tracers have been critical for estimating hepatic metabolic fluxes. nih.gov Tracing the labeling patterns in liver glutamate provides information about the relative rates of the citric acid cycle and gluconeogenesis. nih.gov These studies have revealed the complexity of in vivo metabolism, including the significant impact of tracer recycling between hepatic and extrahepatic tissues, which can affect flux estimations. nih.gov

Muscle and Immune Cells: Skeletal muscle is a major site of amino acid metabolism. jackwestin.com During sepsis, for instance, stable isotope infusions in mice have shown that skeletal muscle glutamine metabolism is reduced. nih.gov In the context of immunometabolism, in vivo infusion of ¹³C-glutamine into mice during an infection revealed that glutamine is a major fuel for the TCA cycle in early effector CD8+ T cells. nih.gov These T cells rely on glutamine for anaplerosis to support ATP production and the synthesis of pyrimidines needed for their rapid proliferation. nih.gov

Tissue/Cell TypeAnimal ModelKey Metabolic Role of Glutamate/Glutamine Investigated
BrainMouse, Rat, MonkeyNeurotransmitter cycling (glutamate-glutamine cycle), glial and neuronal TCA cycle flux. nih.govnih.gov
LiverMouse, RatAnaplerosis, gluconeogenesis, urea cycle, inter-organ metabolite exchange. nih.govnih.gov
Skeletal MuscleMouseSource of glutamine for other tissues, particularly during stress conditions like sepsis. nih.gov
Immune Cells (CD8+ T cells)MouseFuel for TCA cycle anaplerosis to support proliferation and effector function. nih.gov

Characterization of Metabolic Adaptations Under Specific Conditions

Cells and organisms must constantly adapt their metabolism to respond to changes in their environment, such as nutrient availability, oxygen levels (hypoxia), and physiological challenges like infection or disease. L-Glutamic Acid (2-¹³C) tracing is instrumental in characterizing these metabolic adaptations.

For example, ¹³C-MFA has been applied to study adipocytes under hypoxic conditions, a state often found in dysfunctional adipose tissue. udel.edu These investigations revealed that hypoxia directly suppresses branched-chain amino acid catabolism and causes significant shifts in carbohydrate and amino acid metabolism. udel.edu

In the context of the immune response to sepsis, in vivo tracing with ¹³C-glutamine demonstrated a systemic metabolic reprogramming. nih.gov While glutamine turnover was maintained systemically, its utilization was reprogrammed on a tissue-specific basis. Glutamine was shunted to the liver to support the synthesis of the antioxidant glutathione, while its metabolism in skeletal muscle was concurrently reduced. nih.gov Similarly, during an active immune response, effector T cells adapt their fuel preference over time, switching from a reliance on glutamine early in the infection to acetate-dependent TCA cycle metabolism at later stages. nih.gov These studies highlight how L-glutamic acid and its related tracers provide a detailed picture of the dynamic metabolic flexibility that is crucial for cellular function and organismal survival under varying conditions.

Response to Nutrient Availability and Limitation

The metabolic flexibility of cells in response to changes in nutrient supply is crucial for survival and growth. ¹³C-Metabolic Flux Analysis is instrumental in mapping the metabolic reprogramming that occurs when cells switch between different carbon and nitrogen sources. L-Glutamic Acid is centrally positioned at the intersection of the Tricarboxylic Acid (TCA) cycle and amino acid metabolism, making the isotopic labeling pattern of its carbon backbone a sensitive indicator of nutrient utilization.

When nutrients are abundant, cells can utilize various substrates to fuel the TCA cycle for energy production and biomass synthesis. For instance, in the presence of sufficient glucose, the carbon backbone of L-Glutamic Acid is primarily derived from glucose via the TCA cycle intermediate α-ketoglutarate. However, under conditions of glucose limitation, many cells switch to using alternative substrates, such as glutamine. This shift is clearly reflected in the labeling pattern of L-Glutamic Acid.

In studies involving ¹³C-labeled glutamine, the label is introduced into the TCA cycle as α-ketoglutarate. The subsequent metabolic scrambling within the TCA cycle leads to a specific labeling pattern in glutamate. By quantifying the mass isotopomers of glutamate, particularly the enrichment at the C2 position, researchers can determine the relative contribution of glutamine versus other substrates to the TCA cycle. This analysis reveals how nutrient limitation forces a rerouting of metabolic fluxes to maintain cellular energy and biosynthetic precursor pools. For example, selection with the glutamine synthetase inhibitor MSX in cell culture has been shown to alter the fate of glutamate and glutamine without significantly changing central carbon metabolism. researchgate.net

Table 1: Representative Metabolic Flux Changes in Response to Nutrient Limitation This table illustrates hypothetical but representative shifts in central carbon metabolism fluxes under glucose-limited conditions compared to glucose-rich conditions, as can be determined by tracing ¹³C labels through L-Glutamic Acid and other related metabolites.

Metabolic FluxGlucose-Rich Conditions (Relative Flux)Glucose-Limited Conditions (Relative Flux)Rationale for Change
Glycolysis10040Reduced availability of glucose as the primary substrate.
Glutamine Anaplerosis (Glutamine -> α-KG)2085Increased reliance on glutamine to replenish TCA cycle intermediates.
TCA Cycle (oxidative)8070Maintained to support energy production, largely fueled by glutamine.
Biomass Synthesis from Glucose3510Decreased availability of glucose-derived biosynthetic precursors.

Metabolic States Associated with Physiological Challenges (e.g., Hypoxia, Stress)

Cells must adapt their metabolism to cope with physiological challenges such as oxygen deprivation (hypoxia) or oxidative stress. These adaptations often involve significant reprogramming of central carbon metabolism, which can be quantitatively assessed using ¹³C-MFA. The labeling of L-Glutamic Acid's C2 position serves as a key indicator of these metabolic shifts.

Hypoxia is a common physiological stress that limits the activity of the electron transport chain, thereby reducing the cell's capacity for oxidative phosphorylation. To survive, cells upregulate glycolysis and often increase their reliance on alternative metabolic pathways. ¹³C-MFA studies have revealed a profound rewiring of glutamine metabolism under hypoxic conditions. nih.gov In many cell types, hypoxia leads to a switch from glutamine oxidation to reductive carboxylation. In this pathway, glutamine-derived α-ketoglutarate is converted "backwards" to isocitrate and then citrate, a process that consumes rather than produces TCA cycle intermediates but provides precursors for lipid synthesis.

By using specifically labeled tracers, such as [1-¹³C]glutamine or [U-¹³C]glutamine, and analyzing the resulting isotopologues of L-Glutamic Acid and other TCA cycle intermediates, the direction and magnitude of these fluxes can be determined. For example, a significant increase in the M+5 isotopologue of citrate derived from [U-¹³C]glutamine is a hallmark of reductive carboxylation. The specific labeling at the C2 position of glutamate helps to resolve the complex bidirectional fluxes around the α-ketoglutarate node, providing a quantitative measure of the cell's adaptation to hypoxic stress. A study on 3T3-L1 adipocytes demonstrated that hypoxia rewired glutamine metabolism from a net production to a net catabolism state. nih.gov

Table 2: Metabolic Reprogramming in Adipocytes Under Hypoxic Conditions Data adapted from studies on 3T3-L1 adipocytes, illustrating key metabolic changes quantified by ¹³C-MFA under normoxia (21% O₂) versus hypoxia (1% O₂).

Metabolic ProcessChange Under HypoxiaMetabolic Implication
Glucose flux to Lactate (B86563)IncreasedShift to anaerobic glycolysis for ATP production.
Glucose flux to TCA CycleDecreasedReduced oxidative phosphorylation capacity.
Net Glutamine FluxSwitched from Production to CatabolismIncreased reliance on glutamine as a metabolic substrate. nih.gov
Redox & Energy GenerationReduced by >2-foldOverall decrease in metabolic activity due to oxygen limitation. nih.gov
Branched-Chain Amino Acid ConsumptionSuppressedAlteration in amino acid utilization patterns. nih.gov

Microbial Metabolic Pathways

In the field of metabolic engineering, ¹³C-MFA is an indispensable tool for understanding and optimizing microbial production of valuable chemicals, including amino acids. nih.gov Microorganisms like Corynebacterium glutamicum are industrial workhorses for the production of L-Glutamic Acid and other amino acids like L-lysine. nih.govnih.gov Quantifying the fluxes through central carbon metabolism is essential for rationally designing strains with improved production yields.

Tracing the flow of carbon from a primary substrate, such as ¹³C-labeled glucose, into the biomass components is a standard approach. The labeling patterns of proteinogenic amino acids, which are direct end-products of biosynthetic pathways, provide a wealth of information about intracellular fluxes. The labeling of L-Glutamic Acid is particularly informative for the fluxes around the TCA cycle and anaplerotic pathways, which replenish TCA cycle intermediates siphoned off for biosynthesis.

For example, in C. glutamicum, L-Glutamic Acid is synthesized from α-ketoglutarate. The carbon atoms of α-ketoglutarate are derived from both the glycolytic pathway (via pyruvate and acetyl-CoA) and anaplerotic reactions (e.g., pyruvate carboxylase). By analyzing the ¹³C enrichment at the C2 position of glutamate, researchers can precisely quantify the split ratio between the pentose phosphate pathway (PPP) and glycolysis, as well as the flux through anaplerotic reactions. This information is critical because these pathways supply the precursors and redox cofactors (like NADPH) necessary for amino acid synthesis. One study on an L-valine-producing C. glutamicum strain showed a strong increase in PPP flux in strains deficient in the pyruvate dehydrogenase complex, which was necessary to meet the high NADPH demand for valine synthesis. asm.org This demonstrates how ¹³C-MFA can reveal the metabolic rationale behind strain performance and guide further engineering efforts.

Table 3: Flux Distribution in Wild-Type vs. Engineered Corynebacterium glutamicum This table presents a representative comparison of central carbon fluxes (relative to glucose uptake rate of 100) between a wild-type and a metabolically engineered strain designed for enhanced amino acid production, as determined by ¹³C-MFA.

PathwayWild-Type Strain (Relative Flux)Engineered Strain (Relative Flux)Objective of Engineering
Glycolysis6550Divert carbon towards the Pentose Phosphate Pathway.
Pentose Phosphate Pathway3550Increase NADPH supply for amino acid biosynthesis.
Pyruvate Carboxylase (Anaplerosis)2040Enhance replenishment of TCA cycle intermediates for precursor supply.
Flux to L-Glutamic Acid Synthesis1535Increase the carbon flow towards the desired product.
CO₂ Release (from TCA Cycle)5030Reduce carbon loss and improve carbon conservation in the product.

Computational and Modeling Approaches in ¹³c Metabolic Flux Analysis

Metabolic Network Reconstruction and Stoichiometric Models

The foundation of any ¹³C-MFA is a comprehensive metabolic network model. mit.edu This model consists of a set of biochemical reactions that represent the metabolic capabilities of the organism or cell type under investigation. researchgate.net The process begins with metabolic network reconstruction, where a model is built based on genomic data, literature, and biochemical databases. bham.ac.uknih.gov This reconstruction defines the stoichiometry of the metabolic reactions, detailing the precise relationships between substrates and products for each reaction. mit.edu

These stoichiometric models are crucial for mapping the flow of carbon atoms from a labeled substrate, such as L-Glutamic Acid (2-¹³C), through the various metabolic pathways. researchgate.net The model must include all major pathways of central carbon metabolism, like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, along with relevant biosynthetic pathways. nih.gov For example, a genome-scale metabolic model for Corynebacterium glutamicum, a key industrial producer of glutamate (B1630785), was reconstructed to understand its metabolic and physiological characteristics, containing hundreds of genes, metabolites, and reactions. nih.gov

The accuracy of the flux map derived from ¹³C-MFA is highly dependent on the completeness and correctness of the underlying stoichiometric model. researchgate.net These models serve as the scaffold upon which mass balance equations are formulated, constraining the possible values of metabolic fluxes and enabling the calculation of intracellular flux distribution from experimental data. mit.edu

Table 1: Components of a Stoichiometric Model for ¹³C-MFA

Model ComponentDescriptionRelevance to L-Glutamic Acid (2-¹³C) Tracing
List of Metabolites All chemical species involved in the metabolic network, including their subcellular locations (e.g., cytosol, mitochondria). nih.govIncludes L-Glutamic Acid, its precursor α-ketoglutarate, and subsequent metabolites that will incorporate the ¹³C label.
List of Reactions A comprehensive set of all known biochemical conversions and transport processes within the cell. nih.govDefines the pathways through which the ¹³C from the second carbon of glutamate can be distributed, such as the TCA cycle.
Stoichiometric Matrix A mathematical representation of the network, where each column represents a reaction and each row a metabolite, with entries being the stoichiometric coefficients. mit.eduForms the basis for mass balance constraints, ensuring that the production and consumption of each metabolite, including labeled isotopomers, are balanced at metabolic steady state.
Carbon Transitions Detailed mapping of the fate of each carbon atom for every reaction in the network.Essential for predicting the labeling patterns of metabolites resulting from the metabolism of L-Glutamic Acid (2-¹³C).
Biomass Composition The stoichiometric requirements of metabolic precursors (amino acids, nucleotides, lipids) for the synthesis of new cell material. d-nb.infoAccounts for the drain of labeled carbon into cellular macromolecules, which is a significant carbon sink in proliferating cells.

Algorithms for Flux Calculation and Parameter Estimation

Once a metabolic network model is established and isotopic labeling data from experiments using tracers like L-Glutamic Acid (2-¹³C) are collected, specialized algorithms are required to calculate the intracellular fluxes. These algorithms aim to find the flux distribution that best explains the measured mass isotopomer distributions (MIDs) of key metabolites, often protein-bound amino acids. nih.govplos.org

A significant challenge in ¹³C-MFA is the computational complexity arising from the large number of isotopomer balance equations that need to be solved. nih.govnih.gov The Elementary Metabolite Units (EMU) framework was developed to address this limitation by significantly reducing the number of variables in the system without any loss of information. nih.govnih.gov

An EMU is defined as any distinct subset of a compound's atoms. nih.gov The EMU framework uses a decomposition algorithm to identify the minimum information needed to simulate isotopic labeling within a reaction network. nih.gov This approach breaks down the complex isotopomer balancing problem into a much smaller and more manageable set of equations based on these EMUs. nih.gov The result is a dramatic reduction in computation time, often by an order of magnitude, compared to traditional isotopomer or cumomer methods. nih.govnih.gov This efficiency is particularly advantageous when analyzing complex systems or using multiple isotopic tracers. nih.gov Software packages like OpenFLUX and Metran utilize the EMU framework to facilitate model creation and accelerate flux calculations. researchgate.netnih.gov

Isotopomer Spectral Analysis (ISA) is another modeling approach used to analyze mass isotopomer distributions, particularly for biosynthetic pathways involving polymerization, such as fatty acid synthesis. oup.comphysiology.org ISA uses the discrete spectrum of isotopomer abundances to estimate key biosynthetic parameters. physiology.org These parameters include the isotopic enrichment of the precursor pool (e.g., acetyl-CoA) and the fraction of the final product that was newly synthesized during the labeling experiment. physiology.org

The method was originally developed to analyze data from tracers like [U-¹³C]glucose but can be applied to data from other labeled substrates. d-nb.info For instance, when L-glutamic acid is used as a tracer, it contributes to the acetyl-CoA pool, and the labeling pattern in synthesized fatty acids can be analyzed via ISA. isotope.com The mathematical framework of ISA models the incorporation of labeled two-carbon units into a growing polymer chain using a multinomial distribution. oup.com While powerful, a key assumption is that any deviation from a steady-state labeling pattern is due to the presence of unlabeled material that has not yet been fully replaced. vanderbilt.edu

Statistical Methods for Flux Validation and Uncertainty Analysis

Estimating metabolic fluxes is only one part of ¹³C-MFA. It is equally important to assess the reliability and precision of these estimates. Statistical analysis is used to determine the goodness-of-fit between the model simulation and the experimental data and to calculate confidence intervals for the estimated fluxes. springernature.com

A robust method for determining the confidence intervals of estimated fluxes is through Monte Carlo simulations. nih.govresearchgate.net This approach involves performing a large number of flux estimations on simulated datasets. nih.govresearchgate.net In each simulation, the experimental data (e.g., MIDs and extracellular rates) are corrupted with random noise that reflects the measurement uncertainty. researchgate.net

Development and Application of Multi-Compartment Metabolic Models

In eukaryotic cells, metabolism is spatially organized into different subcellular compartments, such as the cytosol and mitochondria. nih.gov This compartmentalization necessitates the use of multi-compartment metabolic models in ¹³C-MFA to accurately represent cellular metabolism. nih.gov These models include separate metabolite pools for different compartments and transport reactions that allow for the exchange of metabolites between them. nih.gov

For example, in the brain, two-compartment models are essential for studying the metabolic interactions between neurons and astrocytes. researchgate.net Tracers like ¹³C-labeled glucose and acetate (B1210297) are used to probe the glutamate-glutamine cycle, a critical pathway in neurotransmission that links the TCA cycles of these two cell types. researchgate.netresearchgate.net L-glutamic acid and its precursor α-ketoglutarate are present in both cytosolic and mitochondrial compartments, and resolving the fluxes through compartment-specific isozymes (e.g., isocitrate dehydrogenase) is a key challenge. nih.gov

Using specifically labeled tracers and multi-compartment models allows researchers to dissect these complex metabolic networks. For example, fitting a three-compartment model (glutamatergic neurons, GABAergic neurons, and astroglia) to ¹³C labeling data from glutamate and glutamine allows for the quantification of neurotransmitter cycling rates relative to TCA cycle fluxes in each cell type. researchgate.net The development of these sophisticated models is crucial for gaining a deeper understanding of compartmentalized metabolism in health and disease. nih.gov

Neuronal-Astroglial Two-Compartment Models for Brain Metabolism

The brain's metabolic complexity, characterized by distinct yet interconnected roles of neurons and glial cells, necessitates specialized modeling approaches. nih.gov Two-compartment models that differentiate between neuronal and astroglial metabolism have become fundamental in neuroscience for interpreting ¹³C MRS data. frontiersin.orgfrontiersin.org These models are built on the principle that cerebral metabolism is compartmentalized, with specific metabolic processes being predominantly localized to either neurons or astrocytes. nih.govsci-hub.se

A central aspect of these models is the glutamate-glutamine cycle , a major metabolic pathway that is tightly coupled to neurotransmission. frontiersin.orgfrontiersin.orgpnas.org In this cycle, glutamate released by neurons is taken up by surrounding astrocytes. nih.govfrontiersin.org Within the astrocytes, the enzyme glutamine synthetase, which is specific to this cell type, converts glutamate to glutamine. frontiersin.orgpnas.org This glutamine is then transported back to the neurons, where it is converted back to glutamate by glutaminase, thus completing the cycle. frontiersin.org

The use of ¹³C-labeled substrates is crucial for quantifying the fluxes through this cycle and other related pathways. frontiersin.orgnih.gov Studies have shown that substrates like acetate are preferentially metabolized by astrocytes, while glucose is the primary fuel for neurons. nih.gov For instance, when [2-¹³C]acetate is administered, the ¹³C label is incorporated into the astroglial Tricarboxylic Acid (TCA) cycle, leading to the production of [4-¹³C]glutamine. frontiersin.orgfrontiersin.org This labeled glutamine then enters the neuronal compartment via the glutamate-glutamine cycle, resulting in the formation of [4-¹³C]glutamate. frontiersin.orgfrontiersin.org Conversely, infusions of [1-¹³C]glucose or [1,6-¹³C₂]glucose lead to the initial labeling of neuronal glutamate, with the label subsequently appearing in astroglial glutamine. frontiersin.orgnih.gov

By measuring the time course of ¹³C incorporation into the various carbon positions of glutamate and glutamine using in vivo ¹³C Magnetic Resonance Spectroscopy (MRS), researchers can apply mathematical models to estimate key metabolic rates. pnas.orgplos.org These models account for fluxes such as the neuronal and glial TCA cycle rates, pyruvate (B1213749) carboxylase activity (anaplerosis, primarily in astrocytes), and the rate of the glutamate-glutamine cycle (VNT). pnas.orgnih.govnih.gov

Despite their power, the reliability of these two-compartment models has been a subject of investigation. The precision of the estimated fluxes, particularly VNT, can be influenced by the specific labeled substrate used and the number of metabolite labeling time courses measured. researchgate.net Monte-Carlo simulations have been used to assess the reliability of these models, indicating that while the neuronal TCA cycle rate is often determined with high precision, the determination of the glutamate-glutamine cycle rate can be less reliable under certain experimental conditions. researchgate.net To improve precision, strategies such as using multiple labeled substrates simultaneously (e.g., [1,6-¹³C₂]glucose and [1,2-¹³C₂]acetate) have been proposed. nih.gov

Table 1: Research Findings from Two-Compartment Brain Metabolism Models

Study Focus¹³C-Labeled Substrate(s)Key FindingsReference
Quantification of glutamate/glutamine cycle in human brain[1-¹³C]glucoseThe glutamate/glutamine cycle was found to be a major metabolic flux (0.32 ± 0.05 μmol/min/g), with a rate approximately 80% of glucose oxidation. pnas.org
Elucidation of the dominant pathway for neurotransmitter glutamate repletion in humans[2-¹³C]acetateMathematical modeling indicated the glutamate/glutamine neurotransmitter cycle (0.32 ± 0.07 μmol/g/min) is the major pathway for neuronal glutamate repletion. Astroglial TCA cycle flux was ~14% of brain oxygen consumption. nih.gov
Metabolic flux quantification in the in vivo mouse brain[1,6-¹³C₂]glucoseDetermined fluxes for the astroglial TCA cycle (Vg = 0.16 ± 0.03 µmol/g/min), neuronal TCA cycle (VTCAn = 0.56 ± 0.03 µmol/g/min), pyruvate carboxylase (VPC = 0.041 ± 0.003 µmol/g/min), and neurotransmission rate (VNT = 0.084 ± 0.008 µmol/g/min). nih.govresearchgate.net
Reliability of two-compartment metabolic modeling[1-¹³C]glucose or [1,6-¹³C₂]glucoseMonte-Carlo simulations showed that the determination of the neuronal TCA cycle rate (VTCA(N)) is more precise than that of the glutamate-glutamine cycle rate (VNT). researchgate.net

Software Tools and Platforms for ¹³C-MFA Data Interpretation

The conversion of raw isotopic labeling data into meaningful metabolic flux maps is a computationally intensive process that requires specialized software. d-nb.info A variety of software tools and platforms have been developed to facilitate ¹³C-MFA, each with distinct features and underlying algorithms. nih.gov These platforms generally accept a user-defined metabolic network model and experimental data—such as isotopic labeling patterns and external uptake/secretion rates—as inputs. d-nb.info The output typically includes estimated metabolic fluxes throughout the network, confidence intervals for these fluxes, and statistical analyses to assess the goodness-of-fit. d-nb.info

Several software packages are available to perform ¹³C-MFA. nih.gov Some are designed for steady-state MFA (SS-MFA), where metabolic fluxes and metabolite concentrations are assumed to be constant. frontiersin.org Others can handle isotopically non-stationary ¹³C-MFA (INST-MFA), which is applicable when the system is in a metabolic steady state but an isotopic steady state has not yet been reached. nih.gov This is particularly useful for analyzing cells with slower metabolism, such as mammalian cells. nih.gov

Many modern ¹³C-MFA software solutions are built upon the Elementary Metabolite Unit (EMU) framework, which significantly improves the computational efficiency of flux calculations, especially for large-scale networks. researchgate.netnih.gov The development of open-source platforms has also been crucial for the field, allowing for greater transparency, customization, and continuous improvement by the scientific community. nih.govresearchgate.netgithub.io Some platforms offer user-friendly graphical user interfaces (GUIs) that lower the barrier to entry for researchers who are not programming experts, often allowing model creation and data input through familiar spreadsheet formats. researchgate.netgithub.io

Table 2: Overview of Software Tools for ¹³C-MFA

SoftwareKey FeaturesAvailabilityReference
13CFLUX2 High-performance suite for designing and evaluating labeling experiments. Supports multicore CPUs and compute clusters. Uses FluxML language.Proprietary/Academic License oup.com
OpenFLUX Based on the EMU framework. Parses models from spreadsheets. Includes algorithms for parameter estimation and sensitivity analysis.Open-source (MATLAB-based) researchgate.net
INCA Supports steady-state and isotopically non-stationary MFA. Integrates with MATLAB.Open-source (MATLAB-based) nih.gov
OpenMebius Performs both INST-¹³C-MFA and conventional ¹³C-MFA. Automatically generates metabolic models from user-defined worksheets.Open-source nih.gov
WUFlux User-friendly GUI in MATLAB. Provides templates for various metabolic networks (e.g., bacterial). Can directly correct mass spectrum data.Open-source github.ioosti.gov

Advanced Methodological Considerations and Challenges in L Glutamic Acid 2 ¹³c Tracing

Integration of ¹³C-Labeling with Other Stable Isotopes (e.g., ¹⁵N, ²H)

While ¹³C tracers like L-Glutamic Acid (2-¹³C) are powerful for tracking carbon flow, metabolism is an interconnected web of multiple elements. Integrating ¹³C data with data from other stable isotopes, such as nitrogen-15 (B135050) (¹⁵N) and deuterium (B1214612) (²H), provides a more holistic and quantitative understanding of metabolic pathways. creative-proteomics.comnih.gov This dual- or multi-isotope tracing strategy allows researchers to simultaneously follow the fate of carbon, nitrogen, and hydrogen atoms through complex networks. nih.govchemrxiv.org

For instance, combining ¹³C-glutamate with a ¹⁵N-labeled tracer (e.g., ¹⁵N-glutamine) is invaluable for dissecting the complexities of amino acid metabolism, such as the glutamate-glutamine cycle, which is crucial in the brain and liver. nih.govresearchgate.netdiva-portal.org This approach can distinguish between carbon skeleton production and nitrogen transamination reactions, providing a clearer picture of anaplerosis and amino acid biosynthesis. researchgate.netcreative-proteomics.com Similarly, ²H tracers, often from deuterated water (²H₂O), can be used to trace de novo synthesis pathways, such as lipogenesis, in parallel with carbon tracing. diva-portal.orgmetwarebio.com

The primary advantage of this integrated approach is the ability to resolve fluxes that would be otherwise unidentifiable with a single isotope. researchgate.net However, it introduces analytical complexity, often requiring high-resolution mass spectrometry to distinguish between isotopologues of similar mass (e.g., one ¹³C atom vs. one ¹⁵N atom) and specialized software for data correction and analysis. chemrxiv.org

Table 2: Advantages of Integrating L-Glutamic Acid (2-¹³C) with Other Stable Isotopes

Isotope Combination Metabolic Insights Gained Example Application
¹³C and ¹⁵N Simultaneous tracking of carbon and nitrogen flow; decouples carbon skeleton synthesis from transamination. researchgate.net Studying the glutamate-glutamine cycle, urea (B33335) cycle, and de novo amino acid synthesis. nih.govcreative-proteomics.com
¹³C and ²H Parallel analysis of central carbon metabolism and pathways involving water or specific hydrogen atoms (e.g., redox reactions, lipogenesis). diva-portal.orgresearchgate.net Quantifying TCA cycle fluxes with ¹³C-glutamate while measuring de novo fatty acid synthesis with ²H₂O.

| ¹³C, ¹⁵N, and ²H | Provides a highly comprehensive map of metabolic fluxes, including carbon, nitrogen, and hydrogen exchange networks. | Advanced studies of whole-body amino acid metabolism and protein turnover. chemrxiv.org |

Addressing Isotopic Dilution Effects in Complex Biological Systems

A significant challenge in isotope tracing studies is accounting for isotopic dilution. This phenomenon occurs when the ¹³C-labeled pool of a metabolite is diluted by the influx of its unlabeled (¹²C) counterpart from various sources. mdpi.com If not properly addressed, isotopic dilution can lead to the misinterpretation of labeling patterns and an underestimation of true metabolic fluxes. mdpi.com

Key sources of isotopic dilution include:

Complex Media Components: In cell culture, standard supplements like fetal bovine serum (FBS) contain unlabeled amino acids and other small molecules that are taken up by cells, diluting the intracellular labeled pools. nih.gov

Intracellular Stores: The breakdown of large biomolecules, such as unlabeled proteins (proteolysis) or glycogen (B147801) (glycogenolysis), releases unlabeled precursors into active metabolic pathways. diva-portal.orgmdpi.com

Metabolite Compartmentalization: The existence of distinct metabolite pools within different cellular compartments (e.g., mitochondria vs. cytosol) can lead to dilution. If a labeled tracer does not fully equilibrate between compartments, the measured labeling of the total cellular pool may not reflect the labeling at the site of a specific metabolic reaction. mdpi.com

Metabolic Exchange: In vivo, the exchange of metabolites between different organs and tissues is a major source of dilution. creative-proteomics.com

Addressing these effects is critical for accurate flux analysis. Methodologies include using dialyzed serum to remove small unlabeled molecules, developing comprehensive network models that explicitly account for dilution sources, and applying mathematical correction algorithms. nih.govmdpi.com

Table 3: Common Sources of Isotopic Dilution and Mitigation Strategies

Source of Dilution Description Mitigation Strategy
Culture Media Presence of unlabeled metabolites (e.g., amino acids) in supplements like FBS. nih.gov Use of dialyzed FBS or chemically defined media to minimize unlabeled sources. nih.gov
Intracellular Macromolecules Breakdown of unlabeled proteins or glycogen, releasing unlabeled monomers. diva-portal.orgmdpi.com Model protein/glycogen turnover as a dilution source in the MFA model; perform experiments over a time course. mdpi.com
Metabolite Compartmentation Physically separate pools of the same metabolite (e.g., mitochondrial vs. cytosolic glutamate) with different labeling states. mdpi.com Employ advanced models that include subcellular compartments; use tracers that target specific compartments. researchgate.net
In Vivo Exchange Exchange of metabolites between different tissues and organs via circulation. creative-proteomics.com Use of multi-isotope tracing to track systemic exchange; develop whole-body or multi-organ models.

| Natural Abundance | The natural presence of ¹³C (~1.1%) in all organic molecules contributes to the mass isotopomer distribution. nih.gov | Correct raw mass spectrometry data for the natural abundance of all stable isotopes using established algorithms. nih.govnih.govresearchgate.net |

Optimization of Experimental Design for Enhanced Information Yield

The quality and precision of metabolic flux estimates are directly dependent on the experimental design. d-nb.info Optimizing the design of an L-Glutamic Acid (2-¹³C) tracing experiment is crucial for maximizing the amount of useful information obtained while minimizing experimental effort and cost.

Key aspects of optimization include:

Tracer Selection: While L-Glutamic Acid (2-¹³C) provides excellent labeling of the TCA cycle, it may not be sufficient to resolve all fluxes in central carbon metabolism. Often, the best approach involves parallel labeling experiments, where cells are cultured with different tracers (e.g., [U-¹³C]glucose, [1,2-¹³C]glucose, or ¹³C-glutamine) in separate experiments. d-nb.infomdpi.com The combined data from these experiments are then integrated into a single, comprehensive model, which significantly improves the precision and resolution of the estimated fluxes. nih.gov

Computational Design: Before performing costly and labor-intensive experiments, computational tools can be used for in silico experimental design. researchgate.net These methods simulate the outcome of different tracer experiments to predict which specific tracer or combination of tracers will provide the most statistical power to resolve the fluxes of interest. researchgate.net This can involve multi-objective optimization to balance experimental quality with cost. researchgate.net

Sampling Strategy: For non-steady-state experiments, the choice and timing of sample collection are critical. Optimal experimental design can help identify the most informative time points to capture the labeling dynamics, thereby maximizing the information yield from a limited number of samples. nih.gov

Table 4: Key Considerations for Optimizing Experimental Design in ¹³C Tracing

Consideration Description Best Practice / Approach
Tracer Choice The selection of the ¹³C-labeled substrate determines which pathways are labeled and the resulting information content. d-nb.info Use computational tools for rational tracer selection; perform parallel labeling experiments with complementary tracers (e.g., ¹³C-glucose and ¹³C-glutamate). mdpi.comresearchgate.net
Tracer Purity The isotopic purity of the tracer can affect the accuracy of labeling measurements. Account for tracer impurity in data correction algorithms. researchgate.net
Measurement Selection The choice of which metabolite labeling patterns to measure influences the ability to identify specific fluxes. Select metabolites that are strategically located at key branch points in the metabolic network.
Sampling Times (for INST-MFA) In non-steady-state experiments, the timing of sample collection is crucial for capturing informative dynamics. nih.gov Use computational methods to determine optimal sampling schedules that maximize sensitivity to the fluxes of interest. nih.gov

| Biological Replicates | Sufficient replication is needed to ensure statistical robustness and accurately estimate measurement error. | Perform a minimum of three, but preferably more, biological replicates for each experimental condition. |

Future Directions in L Glutamic Acid 2 ¹³c Research

Expansion of Applications to Emerging Biological Systems and Pathways

The application of L-Glutamic Acid (2-¹³C) tracing is expanding from single-cell cultures to more complex and physiologically relevant systems, offering new insights into the metabolic interplay between different cells and organs.

A significant area of expansion is the study of inter-organ metabolism in vivo . By administering L-Glutamic Acid (2-¹³C) to whole organisms, researchers can trace the metabolic fate of glutamic acid as it is exchanged and metabolized by different tissues kuleuven.benih.gov. This is crucial for understanding systemic metabolic regulation and how it is dysregulated in diseases like cancer nih.gov. Constant infusion techniques are often employed in these studies to achieve an isotopic steady state, which facilitates the interpretation of complex labeling patterns arising from inter-organ exchange nih.gov.

The tumor microenvironment (TME) is another emerging area of focus. The TME is a complex ecosystem of cancer cells, immune cells, fibroblasts, and other cell types that interact metabolically. L-Glutamic Acid (2-¹³C) tracing is being used to dissect these interactions, for example, by quantifying the exchange of metabolites via exosomes between cancer-associated fibroblasts and cancer cells nih.gov. Understanding the metabolic dynamics within the TME is critical for developing new cancer therapies that target metabolic vulnerabilities creative-proteomics.comwindows.net.

Furthermore, advancements in analytical sensitivity are pushing the boundaries towards single-cell metabolic flux analysis . While still a developing field, the ability to trace metabolic pathways within individual cells will provide unprecedented resolution of metabolic heterogeneity within a population of cells.

Biological SystemApplication of L-Glutamic Acid (2-¹³C)Research Significance
Inter-Organ Metabolism Tracing metabolic exchange between different organs in vivo.Understanding systemic metabolic homeostasis and its dysregulation in disease.
Tumor Microenvironment Dissecting metabolic interactions between cancer cells and stromal cells.Identifying novel therapeutic targets by understanding metabolic dependencies in tumors.
Single-Cell Metabolism Analyzing metabolic fluxes within individual cells.Revealing metabolic heterogeneity and its role in cellular function and disease.

Integration with Multi-Omics Data for Systems-Level Understanding

To gain a holistic view of cellular regulation, the integration of metabolomics data from L-Glutamic Acid (2-¹³C) tracing with other omics datasets, such as transcriptomics, proteomics, and genomics, is becoming increasingly crucial. This multi-omics approach allows researchers to connect changes in metabolic fluxes to the underlying genetic and regulatory networks.

One strategy for integration is to map metabolomic and transcriptomic data onto genome-scale metabolic models (GEMs) . GEMs are mathematical representations of the entire metabolic network of an organism and can be used to predict metabolic fluxes mdpi.comnih.gov. By constraining these models with experimental data from transcriptomics (gene expression) and metabolomics (metabolite concentrations and labeling patterns), researchers can generate more accurate predictions of the metabolic state of a cell mdpi.comnih.gov.

Various computational tools and platforms are being developed to facilitate this integration. For example, tools like MetaboAnalyst allow for the combined analysis and visualization of metabolomics and transcriptomics data, enabling the identification of enriched metabolic pathways that are altered at both the gene and metabolite level nih.govproquest.com. The integration of proteomics data can further refine these models by providing information on enzyme abundance mdpi.com.

The goal of these integrative approaches is to move beyond correlational studies to a more mechanistic understanding of how genetic and environmental perturbations lead to changes in metabolic phenotypes. This systems-level understanding is essential for personalized medicine, where treatments can be tailored to the specific molecular profile of an individual's disease metwarebio.com.

Integration StrategyDescriptionOutcome
Genome-Scale Metabolic Models (GEMs) Constraining metabolic models with transcriptomics and metabolomics data.More accurate prediction of metabolic fluxes and cellular phenotypes.
Pathway Enrichment Analysis Identifying pathways that are significantly altered at both the gene and metabolite levels.Insights into the coordinated regulation of metabolic pathways.
Network-Based Integration Constructing and analyzing networks that connect genes, proteins, and metabolites.Identification of key regulatory nodes and modules in metabolic networks.

Advancements in Computational Modeling and Software for Enhanced Flux Resolution

The increasing complexity of experimental designs and the sheer volume of data generated from novel tracing methodologies necessitate the development of more powerful and user-friendly computational tools. The future of computational modeling for metabolic flux analysis is focused on improving flux resolution, handling dynamic data, and facilitating multi-omics integration.

A major trend is the development of open-source and user-friendly software packages . While powerful proprietary software has been instrumental in the field, the move towards open-source platforms built on languages like Python is making these advanced analytical tools more accessible to the broader research community acs.orgnih.govnih.gov. Packages like FreeFlux and mfapy are designed to handle both steady-state and isotopically non-stationary data, offering researchers greater flexibility in their experimental design and analysis acs.orgnih.gov.

There is also a push towards developing standardized modeling languages, such as FluxML , to facilitate the exchange and reproducibility of metabolic models between different software platforms and research groups frontiersin.org. This will enhance collaboration and allow for more rigorous comparison of results from different studies.

Future software will also need to be more computationally efficient to handle the large datasets generated by high-throughput metabolomics and multi-omics experiments. This includes the development of algorithms that can efficiently solve the complex systems of equations involved in flux estimation and perform robust statistical analyses to determine the confidence in the estimated fluxes oup.comnih.gov. Furthermore, the integration of machine learning and deep learning models holds the potential to enable high-throughput metabolic phenotyping and the prediction of flux distributions from other omics data acs.org.

Software/Modeling AdvanceKey FeaturesImpact on Research
Open-Source Python Packages (e.g., FreeFlux, mfapy) Accessibility, flexibility for steady-state and non-stationary MFA.Broader adoption of advanced MFA techniques by the research community.
Standardized Modeling Languages (e.g., FluxML) Improved model exchange and reproducibility.Enhanced collaboration and standardization in the field.
High-Performance Computing and Machine Learning Increased computational efficiency for large datasets and predictive modeling.High-throughput metabolic phenotyping and integration with other omics data.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing L-Glutamic Acid (2-13C) to ensure isotopic purity?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical incorporation of 13C at the C2 position. Isotopic purity (≥99% 13C) is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR). Chemical purity (≥98%) is assessed via high-performance liquid chromatography (HPLC) or titration. For example, commercial batches report 99% 13C enrichment with 98% chemical purity, as documented in isotopic product catalogs .

Q. How is L-Glutamic Acid (2-13C) utilized in metabolic flux analysis (MFA) studies?

  • Methodological Answer : The compound serves as a stable isotope tracer to map glutamine/glutamate pathways in cellular metabolism. Researchers introduce it into cell cultures or model organisms, then track 13C incorporation into downstream metabolites (e.g., α-ketoglutarate, citrate) using techniques like NMR or gas chromatography-mass spectrometry (GC-MS). This allows quantification of flux rates in central carbon metabolism .

Q. What analytical techniques are most effective for quantifying L-Glutamic Acid (2-13C) in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity. For structural confirmation, 13C-NMR at 125 MHz or higher resolves the C2-specific isotopic shift. Cross-validation with isotopic dilution assays minimizes matrix interference .

Advanced Research Questions

Q. How to design a controlled isotopic tracing experiment using L-Glutamic Acid (2-13C) to minimize background interference?

  • Methodological Answer :

  • Pre-experiment : Use cell lines pre-depleted of natural glutamic acid via isotope-free media.
  • Dosing : Optimize tracer concentration (e.g., 2–5 mM) to balance signal-to-noise ratios and metabolic toxicity.
  • Time-course sampling : Collect samples at multiple time points (0, 15, 30, 60 mins) to capture dynamic flux.
  • Controls : Include unlabeled controls and internal standards (e.g., D3-glutamate) for normalization .

Q. What are the best practices for integrating 13C-NMR data from L-Glutamic Acid (2-13C) with multi-omics datasets?

  • Methodological Answer :

  • Data alignment : Use software tools like MetaFlux or INCA to correlate 13C-NMR peak intensities with transcriptomic/proteomic profiles.
  • Statistical validation : Apply principal component analysis (PCA) to identify clusters of metabolites with correlated enrichment patterns.
  • Pathway mapping : Overlay 13C labeling data onto genome-scale metabolic models (GEMs) using platforms like COBRApy .

Q. How to resolve discrepancies in 13C enrichment levels measured by GC-MS versus NMR when using L-Glutamic Acid (2-13C)?

  • Methodological Answer :

  • Instrument calibration : Validate GC-MS with certified 13C-glutamate standards (e.g., 99% purity) and adjust for derivatization-induced isotopic fractionation.
  • NMR parameters : Ensure sufficient spectral resolution (e.g., 600 MHz) to distinguish C2-13C from natural abundance 13C in adjacent carbons.
  • Data normalization : Express enrichment as mole percent excess (MPE) relative to baseline controls .

Q. What experimental strategies mitigate isotopic dilution effects in long-term metabolic studies with L-Glutamic Acid (2-13C)?

  • Methodological Answer :

  • Continuous dosing : Use perfusion systems or microfluidic devices to maintain steady-state tracer levels.
  • Compartmental modeling : Apply kinetic models (e.g., two-pool systems) to account for intracellular vs. extracellular glutamate pools.
  • Validation : Compare short-term pulse-chase experiments with endpoint steady-state measurements .

Data Contradiction Analysis

Q. How to address conflicting results in 13C labeling efficiency across replicate experiments?

  • Methodological Answer :

  • Troubleshooting steps :

Verify tracer stability (e.g., pH-controlled storage at −80°C to prevent degradation).

Check cell viability and nutrient depletion in culture media.

Standardize quenching protocols (e.g., rapid freezing in liquid N2) to halt metabolism instantaneously.

  • Statistical approaches : Use ANOVA with post-hoc tests to identify outliers and assess inter-experimental variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.